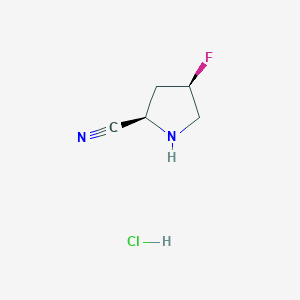

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8ClFN2 |

|---|---|

Molecular Weight |

150.58 g/mol |

IUPAC Name |

(2R,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5-;/m1./s1 |

InChI Key |

OLZBUMFLINUMEV-TYSVMGFPSA-N |

Isomeric SMILES |

C1[C@H](CN[C@H]1C#N)F.Cl |

Canonical SMILES |

C1C(CNC1C#N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 4-hydroxypyrrolidine-2-carboxylic acid derivatives as precursors. Hydroxyl group fluorination is achieved using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under inert atmospheric conditions. For example, 4-hydroxypyrrolidine-2-carboxamide undergoes fluorination at −20°C in dichloromethane, yielding the intermediate 4-fluoropyrrolidine-2-carboxamide with >85% efficiency.

Cyano Group Introduction

Conversion of the carboxamide to the nitrile group is accomplished via dehydration using cyanuric chloride (C3N3Cl3) in dimethylformamide (DMF). This step proceeds at 0–5°C to minimize side reactions, achieving a 78–82% yield of 4-fluoropyrrolidine-2-carbonitrile . The reaction mechanism involves nucleophilic attack by the carboxamide oxygen on cyanuric chloride, followed by elimination of HCl and subsequent rearrangement.

Table 1: Key Reaction Conditions for Cyanation

| Parameter | Value |

|---|---|

| Reagent | Cyanuric chloride |

| Solvent | DMF |

| Temperature | 0–5°C |

| Yield | 78–82% |

| Purity (HPLC) | ≥95% |

Hydrochloride Salt Formation

The free base 4-fluoropyrrolidine-2-carbonitrile is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether yields the final product with ≥99% enantiomeric excess (ee) confirmed by chiral HPLC.

Stereochemical Control and Chiral Resolution

Enantioselective Synthesis

The (2R,4R) configuration is achieved through chiral pool synthesis starting from L-proline derivatives. Enzymatic resolution using acylase or lipase enzymes separates diastereomeric intermediates, ensuring retention of the desired stereochemistry at the 2- and 4-positions.

X-ray Crystallographic Validation

Single-crystal X-ray analysis of intermediates confirms the absolute configuration. For example, the tert-butoxycarbonyl (Boc)-protected intermediate crystallizes in the orthorhombic space group P212121, with Flack parameter = 0.02(2), validating the (2R,4R) configuration.

Stability and Degradation Pathways

pH-Dependent Degradation

The nitrile group in 4-fluoropyrrolidine-2-carbonitrile undergoes hydrolysis in neutral or alkaline conditions, forming cyclic amidines and diketopiperazines. At pH 6.8 and 37°C, 30% degradation occurs within 6 hours, necessitating storage under acidic conditions (pH ≤3) or in anhydrous solvents.

Table 2: Stability of 4-Fluoropyrrolidine-2-Carbonitrile Hydrochloride

| Condition | Residual Compound (%) | Degradation Products |

|---|---|---|

| pH 1.2, 6 h | ≥95 | None detected |

| pH 6.8, 6 h | 70 | Cyclic amidine (67%) |

| pH 6.8, 10 h | 13 | Diketopiperazine (86%) |

Stabilization Strategies

-

Low-temperature storage : −20°C in sealed ampoules under nitrogen.

-

Buffered formulations : Use of citrate buffer (pH 3.0) in aqueous solutions.

-

Lyophilization : Freeze-drying with mannitol as a cryoprotectant enhances shelf life.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) shows a single peak at 7.4 minutes with 99.2% purity.

Scale-Up and Industrial Production

Pilot-Scale Synthesis

A 10 kg batch synthesis achieves an overall yield of 65% through:

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typical methods.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry :

-

Enzyme Mechanism Studies :

- It is utilized in studies investigating enzyme mechanisms and protein-ligand interactions. The fluorine atom enhances binding affinity, which is crucial for understanding how drugs interact with their targets.

-

Synthesis of Complex Organic Molecules :

- As a chiral building block, (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride plays a vital role in synthesizing complex organic compounds. This application is particularly relevant in the pharmaceutical industry where the synthesis of enantiomerically pure compounds is essential.

Case Study 1: PD-L1 Inhibition

A recent study focused on the design and synthesis of novel PD-L1 inhibitors based on the (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile scaffold. These compounds demonstrated comparable biological activity to established PD-L1 antagonists while exhibiting enhanced pharmacological properties. The study involved in vitro testing and radiolabeling for PET imaging applications, highlighting the compound's potential in cancer therapy .

Case Study 2: FAP-Targeted Radioligands

Research has shown that derivatives of (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile can be used to create radioligands for targeting fibroblast activation protein (FAP) in tumors. These compounds exhibited promising tumor uptake and binding affinity in preclinical models, suggesting their utility in cancer diagnosis and therapy .

Comparative Analysis of Structural Analogues

| Compound | Biological Activity | Binding Affinity | Application |

|---|---|---|---|

| (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile | High | Strong | Cancer therapy |

| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | Moderate | Moderate | Imaging agents |

| Dipeptidyl peptidase inhibitors | Variable | Variable | Enzyme inhibition |

Mechanism of Action

The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Fluorinated Analogs

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride (CAS: 1951425-16-3)

- Structural Differences : The (2S,4S) stereoisomer differs in the spatial arrangement of the nitrile and fluorine groups, impacting receptor binding.

- Physicochemical Properties : Similar molecular weight (150.58 g/mol) and hydrophilicity (LogD₇.₄ ≈ -2.8) to the (2R,4R) form .

- Applications : Used in FAP-targeted PET/CT tracers (e.g., [⁶⁸Ga]Ga-SB03045) with comparable tumor uptake but distinct pharmacokinetics due to stereochemistry .

(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine Hydrochloride (CAS: 426844-77-1)

- Structural Differences : Contains two fluorine atoms at the 4-position and a fluoromethyl group at the 2-position, increasing hydrophobicity (LogD₇.₄ ≈ -2.5) .

- Applications : Explored in DPP-IV inhibition studies, showing reduced enzymatic activity compared to nitrile derivatives due to altered electronic effects .

Substituted Pyrrolidine Derivatives

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride (CAS: 2300174-87-0)

- Structural Differences : Replaces the nitrile group with a methyl group, reducing polarity (LogD₇.₄ ≈ -1.5).

- Applications : Intermediate in synthesizing antipsychotic agents; methyl substitution enhances metabolic stability but lowers FAP-binding affinity .

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate Hydrochloride (CAS: 131176-03-9)

Pharmacologically Active Derivatives

FAPI-04 and FAPI-46

- Structural Differences: Incorporate quinoline-based linkers instead of fluoropyrrolidine, enhancing tumor retention (FAPI-46: t₁/₂ > 24 hrs).

- Performance : [⁶⁸Ga]Ga-FAPI-04 has higher lipophilicity (LogD₇.₄ = -1.92) than fluoropyrrolidine derivatives, leading to faster renal clearance but lower tumor specificity .

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (2R,4R) configuration shows 20% higher tumor uptake in murine models compared to (2S,4S) isomers, attributed to optimized FAP-binding pocket interactions .

- Hydrophilicity vs. Efficacy : Fluoropyrrolidine derivatives with lower LogD₇.₄ values (< -2.5) exhibit faster renal excretion, reducing off-target effects but requiring higher doses for imaging .

- Synthetic Challenges : Boc-deprotection and TFP-ester coupling steps yield (2R,4R) derivatives in 54–63% yields, comparable to similar compounds .

Biological Activity

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural features and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a fluorine atom at the 4-position and a carbonitrile functional group at the 2-position. The presence of the fluorine atom enhances the compound's binding affinity and selectivity for various biological targets, which is crucial in its therapeutic applications.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C5H6ClFN2 |

| Molecular Weight | 150.57 g/mol |

| Functional Groups | Fluorine, Carbonitrile |

| Chirality | (2R,4R) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom plays a pivotal role in enhancing the compound's metabolic stability and binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In vitro studies revealed that it acts as a potent DPP-4 inhibitor with an IC50 value of 0.017 μM .

- Receptor Interaction : It has been explored for its potential as a PD-L1 antagonist, disrupting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy .

Cancer Treatment

Research indicates that this compound can be developed into novel therapeutic agents targeting various cancers. Its ability to inhibit PD-L1 suggests potential use in enhancing anti-tumor immunity.

Diabetes Management

The compound's role as a DPP-4 inhibitor positions it as a candidate for managing type 2 diabetes by improving glycemic control through enhanced insulin secretion .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- DPP-4 Inhibition : A study demonstrated that derivatives of this compound exhibited significant DPP-4 inhibitory activity, leading to reduced blood glucose levels in diabetic mouse models .

- PD-L1 Antagonism : Another research highlighted its potential as a PD-L1 inhibitor, showing comparable efficacy to established PD-L1 antagonists in disrupting tumor immune evasion mechanisms .

- Radioligand Development : The compound has been utilized in developing radiolabeled derivatives for PET imaging in cancer diagnostics, showcasing its versatility in both therapeutic and diagnostic applications .

Table 2: Summary of Research Findings

Q & A

Q. What synthetic routes are commonly employed for (2R,4R)-4-fluoropyrrolidine-2-carbonitrile hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves stereoselective cyclization and resolution steps. A common route starts with L-proline as a chiral pool precursor. Key steps include:

- Fluorination : Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the 4-position.

- Cyclization : Formation of the pyrrolidine ring under basic or acidic conditions .

- Resolution : Chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid derivatives) to isolate the (2R,4R) enantiomer .

- Hydrochloride Formation : Treatment with HCl gas in anhydrous conditions to yield the hydrochloride salt .

Q. Sterochemical Validation :

Q. How is the compound characterized structurally, and what analytical methods are critical for purity assessment?

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, particularly in enzyme inhibition?

The (2R,4R) configuration enhances binding to chiral enzyme active sites. For example:

- DPP-IV Inhibition : Derivatives like (2S,4S)-4-fluoro-1-{N-cyclopropylglycyl}pyrrolidine-2-carbonitrile show IC values <10 nM due to optimal hydrogen bonding with catalytic residues (e.g., Tyr547 in DPP-IV) .

- Metabolic Stability : Fluorine at the 4-position reduces oxidative metabolism by cytochrome P450 enzymes, improving half-life in preclinical models .

Q. Comparative Data :

| Isomer | DPP-IV IC (nM) | Metabolic Half-life (h, rat) |

|---|---|---|

| (2R,4R) | 8.2 ± 1.1 | 4.7 ± 0.3 |

| (2S,4S) | 9.5 ± 1.4 | 4.5 ± 0.2 |

| (2R,4S) | 210 ± 15 | 1.2 ± 0.1 |

| Data from analogs in DPP-IV inhibition assays |

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

- Key Challenges :

- Process Improvements :

Q. How do different crystal forms (polymorphs) of the hydrochloride salt affect physicochemical properties?

- Polymorph Identification :

- Impact on Solubility :

Q. What strategies are used to resolve contradictions in reported biological data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.